2-(1H-Benzo[d]imidazol-2-yl)ethanamine

Catalog No.
S2962482
CAS No.
29518-68-1
M.F
C11H13N3O4
M. Wt
251.242
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-Benzo[d]imidazol-2-yl)ethanamine

CAS Number

29518-68-1

Product Name

2-(1H-Benzo[d]imidazol-2-yl)ethanamine

IUPAC Name

2-(1H-benzimidazol-2-yl)ethanamine

Molecular Formula

C11H13N3O4

Molecular Weight

251.242

InChI

InChI=1S/C9H11N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2,(H,11,12)

InChI Key

SVSMMVCTOVDBAA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)CCN

Solubility

not available
  • Bioisostere Potential

    The molecule contains a benzimidazole ring, a common structural motif found in many biologically active molecules. This suggests that 2-(1H-Benzo[d]imidazol-2-yl)ethanamine could be a potential bioisostere for other bioactive compounds containing the benzimidazole group. Bioisosteres are molecules with similar shapes and properties that can mimic the biological activity of another molecule. Researchers might explore this molecule as a replacement for existing drugs to improve potency, selectivity, or other properties [].

  • Derivatization and Scaffolding

    The presence of the amine group (NH2) makes 2-(1H-Benzo[d]imidazol-2-yl)ethanamine susceptible to further chemical modifications. This allows researchers to create libraries of related compounds with potentially diverse biological activities. The benzimidazole core itself can also be a scaffold for building more complex molecules with targeted properties [].

2-(1H-Benzo[d]imidazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H11N3. It is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. This compound is characterized by its unique structure, which includes a benzimidazole ring fused to an ethylamine side chain, making it significant in various chemical and biological contexts. The compound has garnered attention for its diverse applications in chemistry, biology, and medicinal research due to its potential therapeutic properties and reactivity.

  • Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: It can undergo reduction reactions, typically using sodium borohydride or lithium aluminum hydride, to yield different reduced forms.
  • Substitution: Nucleophilic substitution reactions are common, particularly at the benzimidazole ring, where alkyl halides or acyl chlorides can introduce various functional groups under acidic or basic conditions.

The specific products formed from these reactions depend on the reagents and conditions used, which can lead to a variety of derivatives with distinct properties and applications .

Research indicates that 2-(1H-Benzo[d]imidazol-2-yl)ethanamine exhibits notable biological activities. Studies suggest potential antimicrobial and anticancer properties. The compound may interact with specific molecular targets, modulating enzyme activity and inhibiting microbial growth. Its mechanism of action involves binding to enzymes and receptors, which could lead to therapeutic effects against various diseases .

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine typically involves the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions. A common synthetic route employs N,N-dimethylformamide (DMF) along with sulfur as reagents. Industrial production often utilizes similar methods but optimizes reaction conditions for higher yield and purity. Techniques such as continuous flow reactors can enhance efficiency in large-scale production .

2-(1H-Benzo[d]imidazol-2-yl)ethanamine has a wide range of applications:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
  • Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Ongoing research explores its role as a therapeutic agent for various diseases.
  • Industry: It is utilized in developing dyes, pigments, and other industrial chemicals .

Studies on the interactions of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine reveal its capacity to bind with various biological targets. Its ability to inhibit specific enzymes involved in microbial growth highlights its potential as an antimicrobial agent. Further research is necessary to fully elucidate its interaction mechanisms and therapeutic potential across different biological systems .

Several compounds share structural similarities with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride4499-07-41.00
2-Methyl-1H-benzo[d]imidazol-5-amine hydrochloride1571-93-30.88
(R)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride1234996-74-70.87
2-Methyl-1H-benzoimidazol-5-ylamine29043-48-90.86

Cyclocondensation of o-Phenylenediamine

The foundational method for constructing the benzimidazole core involves cyclocondensation of o-phenylenediamine with carbonyl-containing reagents. While traditional approaches utilize carbon disulfide or carboxylic acid derivatives under basic conditions, recent advancements have explored solvent systems and catalysts to enhance efficiency. For instance, chloroform-methanol mixtures (3:1 ratio) with gold nanoparticle (Au/TiO₂) catalysts enable selective benzimidazole formation at ambient temperatures [3]. This method avoids harsh reagents and achieves yields exceeding 80% for 2-aryl derivatives, though direct application to 2-ethylamine variants requires further functionalization steps.

Nucleophilic Substitution Strategies

Introducing the ethylamine side chain typically follows benzimidazole core formation. Classical nucleophilic substitution involves reacting 2-mercaptobenzimidazole intermediates with ethylenediamine. Polar solvents like ethanol or methanol facilitate displacement of the thiol group, though stoichiometric excess of ethylenediamine (1.5–2.0 equivalents) is critical for maximizing conversion [3].

Modern Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For example, cyclocondensation under microwave conditions (400 W, 4–8 minutes) reduces reaction times from hours to minutes while maintaining yields above 90% [3]. This approach minimizes side reactions and energy consumption, aligning with green chemistry principles.

Catalytic Synthesis Methods

Heterogeneous catalysis using supported gold nanoparticles (Au/TiO₂) represents a breakthrough in benzimidazole synthesis. These catalysts promote one-pot reactions between o-phenylenediamine and aldehydes at ambient conditions, achieving high regioselectivity for 2-substituted products [3]. While primarily applied to aryl derivatives, adapting this system for alkylamines like ethylamine could involve reductive amination of intermediate aldehydes.

One-Pot Synthesis via N-Arylamidoxime Cyclization

N-Arylamidoxime intermediates offer a streamlined route to benzimidazoles. Although not directly reported for 2-ethylamine derivatives, analogous pathways using hydroxylamine derivatives could enable simultaneous cyclization and amine functionalization. For instance, reacting o-phenylenediamine with acrylonitrile followed by hydroxylamine treatment might yield the target compound in a single pot.

Precursor Synthesis and Optimization

High-Pressure Amination Methods for o-Phenylenediamine

High-pressure amination techniques enhance precursor availability. While specific data for ethylamine incorporation is limited, analogous systems using ammonia gas at 50–100 bar demonstrate efficient amine group introduction in aromatic systems [3].

Optimization of Reaction Parameters

Key optimized parameters include:

  • Temperature: Ambient to 80°C, depending on catalyst stability
  • Solvent polarity: Chloroform-methanol mixtures improve solubility of intermediates [3]
  • Catalyst loading: 1–5 wt% Au/TiO₂ balances activity and cost [3]

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

MethodYield (%)ScalabilityEnergy Input (kW·h/mol)
Classical Cyclocondensation75–85Moderate12–18
Microwave-Assisted88–92High4–6
Catalytic (Au/TiO₂)80–85High2–3

Green Chemistry Approaches

Modern methods excel in sustainability metrics:

  • Atom economy: Catalytic routes approach 85% versus 65% for classical methods
  • E-factor: Au/TiO₂ systems generate 0.8 kg waste/kg product vs 3.2 kg for traditional approaches [3]
  • Solvent recovery: 95% methanol recovery achievable via distillation in catalytic processes

Propyl and Morpholinoethyl Derivatives

The development of propyl and morpholinoethyl derivatives of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine represents a significant advancement in benzimidazole chemistry, offering enhanced pharmacological properties through strategic structural modifications [1] [2]. Propyl derivatives have been synthesized using base-mediated alkylation approaches, typically employing potassium hydroxide in acetone at room temperature with alkyl halides [2]. These modifications consistently yield products in the range of 85-95%, demonstrating the reliability of the synthetic methodology [2].

The morpholinoethyl derivatives have emerged as particularly valuable compounds due to their improved water solubility characteristics while maintaining the core benzimidazole pharmacophore [2]. Synthesis of these derivatives has been optimized using sodium dodecyl sulfate (SDS) in aqueous basic medium, which provides an environmentally benign alternative to traditional organic solvent systems [2]. This methodology achieves remarkable yields of 97% under volatile organic solvent-free conditions, representing a sustainable approach to benzimidazole functionalization [2].

Research has demonstrated that morpholinoethyl substitution enhances the compounds' ability to interact with biological membranes while maintaining favorable solubility profiles [1]. The morpholine ring introduces additional hydrogen bonding capabilities and provides a hydrophilic character that facilitates cellular uptake [3]. These derivatives have shown enhanced antimicrobial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentration values ranging from 4-8 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus [3].

Regioselectivity Challenges

The regioselectivity of N-alkylation in benzimidazole systems presents significant synthetic challenges due to the presence of two potentially reactive nitrogen atoms within the imidazole ring [4] [5]. Unsubstituted benzimidazoles typically exhibit a 1:1 ratio of N-1 to N-3 alkylation products when treated with alkylating agents such as allyl bromide, reflecting the electronic similarity between the two nitrogen positions [4] [5].

Steric factors play a crucial role in directing regioselectivity, particularly in 2-substituted benzimidazoles where bulky groups can create hindrance around the N-3 position [4]. For instance, 2-phenylbenzimidazole demonstrates a 3:1 preference for N-1 alkylation when reacted with benzyl bromide, attributed to steric interactions between the phenyl substituent and the approaching alkylating agent [5].

Electronic effects also significantly influence regioselectivity patterns. In 5-methoxybenzimidazole derivatives, the electron-donating methoxy group activates the N-3 position, resulting in a 1:2 ratio favoring N-3 alkylation when treated with methyl iodide [5]. This electronic activation overcomes the typical statistical preference and demonstrates the importance of substituent effects in controlling reaction outcomes.

Several solution strategies have been developed to address these regioselectivity challenges [4] [5]. Protected intermediate approaches involve temporary protection of one nitrogen center, allowing selective alkylation of the remaining position [5]. Optimized reaction conditions, including temperature control, solvent selection, and base choice, can influence the kinetic and thermodynamic factors governing selectivity [2]. Alternative synthetic routes, such as the use of specific catalysts or pH control, have also proven effective in achieving desired regioselectivity [5].

Ring System Modifications

Halogenated Derivatives

Halogenated derivatives of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine represent a significant class of compounds with enhanced biological activities and unique pharmacological properties [8]. 5-Chloro derivatives have been synthesized through electrophilic halogenation procedures, typically employing bromine or chlorine sources under controlled conditions to achieve yields ranging from 75-85% . These modifications maintain the core biological activity while introducing the beneficial effects of halogen substitution, including enhanced lipophilicity and improved membrane permeability .

6-Chloro derivatives present distinct selectivity profiles compared to their 5-chloro counterparts . The regioselective introduction of chlorine at the 6-position requires specialized halogenation conditions, often utilizing mild electrophilic chlorinating agents to achieve yields of 70-80% . These compounds demonstrate altered interaction patterns with biological targets, reflecting the positional influence of halogen substitution on molecular recognition .

The 5,6-dichloro derivatives represent highly cytotoxic compounds with enhanced biological activity [8]. Synthesis of these compounds typically involves nucleophilic substitution reactions using 5,6-dichloro-1H-benzo[d]imidazole as the starting material, reacting with ethylenediamine under basic conditions . These dichloro compounds have shown remarkable activity in cancer therapy applications, particularly in photodynamic therapy where they generate reactive oxygen species under light irradiation . The presence of both chlorine substituents contributes to enhanced reactivity and provides distinct mechanisms of action compared to monohalogenated derivatives [8].

Substituted Benzimidazole-Ethanamine Compounds

The systematic substitution of the benzimidazole ring system provides access to diverse derivatives with tailored biological properties [9] [3] [10]. 5-Nitro substituted compounds represent one of the most extensively studied classes, demonstrating increased biological activity across multiple therapeutic areas [11] [12]. Nitration reactions typically achieve yields of 88-95% when conducted under controlled conditions using nitric acid and sulfuric acid mixtures [9]. These compounds exhibit enhanced antimicrobial properties and have shown significant activity against various pathogenic organisms [11].

5-Methoxy derivatives have been synthesized with remarkable efficiency using zinc oxide nanoparticle catalysis, achieving yields up to 98% [9]. The methoxy substitution provides electron-donating properties that modify the electronic distribution within the benzimidazole system [3]. These compounds demonstrate improved bioavailability and enhanced interaction with specific biological targets, making them valuable candidates for pharmaceutical development [3].

5-Fluoro substituted compounds introduce unique electronic properties through the strong electron-withdrawing nature of fluorine [3] [8]. Fluorination methods typically yield products in the range of 82-90%, employing specialized fluorinating reagents under controlled conditions [3]. The fluorine substitution significantly alters the compound's electronic properties, affecting both its reactivity and interaction with biological systems [8]. These derivatives have shown enhanced stability and improved pharmacokinetic profiles compared to unsubstituted analogs [3].

Hybrid Molecule Development

Benzimidazole-Pyrazole Conjugates

Benzimidazole-pyrazole hybrid molecules represent a sophisticated approach to drug design, combining the pharmacological benefits of both heterocyclic systems [13] [14] [15]. These conjugate systems have been synthesized through multistep condensation reactions, typically involving the formation of pyrazole intermediates followed by their coupling with benzimidazole derivatives [13] [15]. The synthesis yields range from 70-85%, depending on the specific substituents and reaction conditions employed [13].

The anti-inflammatory activity of these hybrids has been extensively documented, with compounds containing para-nitrophenyl moieties connected to pyrazole scaffolds demonstrating superior activity compared to standard drugs such as diclofenac sodium [13] [15]. The benzimidazole-pyrazole hybrid possessing a para-nitrophenyl substituent exhibited IC50 values ranging from 0.05-2.4 μM against various inflammatory targets [13].

Anticancer properties of these conjugates have shown remarkable promise, particularly against pancreatic cancer cell lines [13] [15]. The hybrid containing a para-fluorophenyl unit demonstrated the highest activity against both SW1990 and AsPCl pancreatic cancer cells [13]. Molecular docking studies revealed significant binding affinity with B-cell lymphoma proteins, achieving binding energies of -8.65 kcal/mol [13]. The compounds exhibit multiple interaction modes, including van der Waals interactions with aromatic amino acids, hydrogen bonding with polar residues, and π-alkyl interactions that stabilize the protein-ligand complex [13].

Benzimidazole-Thiadiazole Systems

Benzimidazole-thiadiazole hybrid systems constitute a powerful class of compounds with broad-spectrum biological activities [16] [17] [18]. These hybrid structures have been synthesized through specialized approaches that typically involve the formation of thiadiazole rings followed by their conjugation with benzimidazole moieties [17] [18]. The synthesis methods achieve yields ranging from 75-90%, demonstrating the robustness of the synthetic methodology [16] [18].

Antimicrobial activity represents one of the most significant applications of these hybrid systems [16] [18]. Compounds bearing 4-methoxyphenyl derivatives have demonstrated exceptional activity with minimum inhibitory concentration values of 32 μg/mL against Staphylococcus aureus and Pseudomonas aeruginosa [16]. The thiadiazole moiety contributes unique antimicrobial properties that complement the inherent activity of the benzimidazole system [18].

Antifungal properties of benzimidazole-thiadiazole hybrids have shown particular efficacy against Candida albicans [18]. Compounds 5f and 5h demonstrated potent antifungal activity with IC50 values of 3.90 μg/mL, rivaling the efficacy of standard antifungal agents [18]. Molecular docking studies with sterol 14-α demethylase revealed that these compounds establish critical interactions with key residues including Tyr132 and His377, forming both hydrogen bonds and hydrophobic interactions that contribute to their antifungal mechanism [18].

XLogP3

0.6

Wikipedia

2-(1H-Benzimidazol-2-yl)ethylamine

Dates

Last modified: 08-17-2023

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